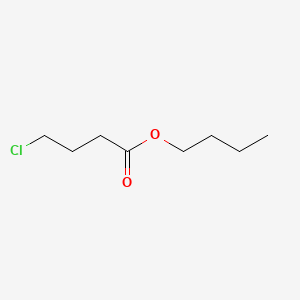

Butyl 4-chlorobutanoate

Description

Historical Context and Significance of 4-Halobutanoate Esters in Organic Chemistry

Esters are a fundamental class of organic compounds, widely occurring in nature and serving as crucial building blocks in organic synthesis. numberanalytics.commedium.com Their pleasant aromas have led to their use in the fragrance and flavor industries, while their reactivity makes them valuable intermediates in the synthesis of more complex molecules. numberanalytics.compressbooks.pub

Within the broad family of esters, 4-halobutanoate esters have carved out a significant niche in organic chemistry. The presence of a halogen atom at the 4-position introduces a reactive site, enabling a variety of nucleophilic substitution and elimination reactions. This dual functionality of the ester and the alkyl halide has made these compounds versatile starting materials for the synthesis of a wide range of molecules, including pharmaceuticals and other biologically active compounds. ontosight.aiontosight.ai

Historically, the development of methods for the synthesis of esters, such as the Fischer esterification, has been pivotal to the advancement of organic chemistry. pressbooks.pub The subsequent introduction of halogenated esters expanded the synthetic chemist's toolkit, allowing for the construction of more complex carbon skeletons and the introduction of diverse functional groups.

Overview of Research Trajectories for Butyl 4-chlorobutanoate and its Analogues

Contemporary research on this compound and its analogues has followed several key trajectories:

Synthetic Methodology: A primary focus of research has been the development of efficient and scalable methods for the synthesis of this compound. researchgate.net Traditional methods often involve the esterification of 4-chlorobutanoic acid with butanol, typically in the presence of an acid catalyst. ontosight.ai Researchers continue to explore novel catalytic systems and reaction conditions to improve yields and minimize byproducts.

Applications in Synthesis: A significant body of research explores the use of this compound as a key intermediate in the synthesis of more complex molecules. ontosight.aicymitquimica.com Its bifunctional nature allows for a two-pronged synthetic strategy, where the ester can be hydrolyzed or transesterified, and the chloride can be displaced by a variety of nucleophiles. This has been exploited in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.aicymitquimica.com For instance, it has been used in the synthesis of precursors for radiotracers for in vivo imaging. mdpi.com

Analogues and Derivatives: Research has also extended to the synthesis and application of analogues of this compound. This includes variations in the ester group (e.g., methyl, ethyl, or tert-butyl esters) and the halogen (e.g., bromo or iodo analogues). sigmaaldrich.comuwa.edu.au These modifications can fine-tune the reactivity and physical properties of the molecule for specific applications. For example, tert-butyl 4-chlorobutanoate is utilized in the preparation of various pharmaceuticals and agrochemicals. cymitquimica.com

Scope and Objectives of Academic Inquiry into this compound Chemistry

The academic inquiry into the chemistry of this compound is driven by several key objectives:

Elucidation of Reaction Mechanisms: A fundamental goal is to understand the mechanisms of reactions involving this compound. This includes studying the kinetics and thermodynamics of its synthesis and subsequent transformations. A deeper understanding of these mechanisms allows for the optimization of reaction conditions and the prediction of product outcomes.

Development of Novel Synthetic Applications: Researchers are constantly seeking new ways to utilize this compound in organic synthesis. This involves exploring its reactivity with a wider range of reagents and in different reaction manifolds, such as in multi-component reactions or in the synthesis of complex natural products.

Investigation of Biological Activity: Given that many derivatives of 4-halobutanoate esters exhibit biological activity, a key objective is to synthesize and screen new compounds derived from this compound for potential therapeutic applications. ontosight.ai For instance, chlorinated butyrates have been investigated for their anti-inflammatory properties. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H15ClO2 |

| Molecular Weight | 178.66 g/mol |

| Boiling Point | 218ºC at 760mmHg |

| Density | 1.018 g/cm³ |

| Physical Form | Liquid |

| CAS Number | 3153-33-1 |

Data sourced from chemicalbook.comchemsrc.com

Table 2: Key Research Findings

| Research Area | Key Findings |

| Synthesis | Can be synthesized via esterification of 4-chlorobutyric acid and butanol. ontosight.ai |

| Reactivity | The chloro group can undergo nucleophilic substitution reactions. ontosight.ai |

| Applications | Used as an intermediate in the synthesis of pharmaceuticals and new materials. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3153-33-1 |

|---|---|

Molecular Formula |

C8H15ClO2 |

Molecular Weight |

178.65 g/mol |

IUPAC Name |

butyl 4-chlorobutanoate |

InChI |

InChI=1S/C8H15ClO2/c1-2-3-7-11-8(10)5-4-6-9/h2-7H2,1H3 |

InChI Key |

GKEGQZISIPAXAX-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CCCCl |

Canonical SMILES |

CCCCOC(=O)CCCCl |

Other CAS No. |

3153-33-1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Butyl 4 Chlorobutanoate Systems

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon-chlorine bond in Butyl 4-chlorobutanoate is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, typically SN2, leading to the displacement of the chloride leaving group.

A variety of carbon-based nucleophiles can be employed to form new carbon-carbon bonds at the terminal position of this compound. These reactions are fundamental for chain extension and the synthesis of more complex molecular skeletons.

Grignard reagents, while typically reacting with esters, can also engage in substitution reactions with alkyl halides. mdpi.comresearcher.lifemasterorganicchemistry.com However, with this compound, the reaction is complex, as the Grignard reagent can attack both the ester and the chlorinated carbon. Careful control of reaction conditions is necessary to favor substitution over addition to the carbonyl group. libretexts.org

Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, serve as effective carbon nucleophiles. masterorganicchemistry.com The Stork enamine synthesis allows for the alkylation of these enamines with alkyl halides like this compound. libretexts.orgambeed.com This reaction, followed by hydrolysis of the resulting iminium salt, yields a γ-substituted keto-ester, demonstrating a powerful method for C-C bond formation.

| Carbon Nucleophile | Reaction Type | Product Class |

| Organocuprates (Gilman reagents) | SN2 Substitution | γ-Alkylated Butanoates |

| Enolates/Enamines | Stork Enamine Alkylation | γ-Keto Esters |

| Cyanide (e.g., NaCN) | SN2 Substitution | 5-Butoxypentanenitrile |

| Acetylides | SN2 Substitution | γ-Alkynyl Butanoates |

This table presents potential transformations based on established reactivity patterns of alkyl chlorides.

Heteroatom nucleophiles, particularly those containing nitrogen and sulfur, readily react with this compound to introduce new functional groups. These transformations are crucial for the synthesis of various biologically relevant molecules and pharmaceutical intermediates.

Nitrogen nucleophiles, such as ammonia, primary amines, and azides, can displace the chloride to form γ-amino esters. For instance, reaction with sodium azide (B81097) yields butyl 4-azidobutanoate, a versatile intermediate that can be subsequently reduced to the corresponding primary amine, butyl 4-aminobutanoate. google.comrsc.orggoogle.comuva.nl This pathway is a key strategy for the synthesis of γ-amino acids like γ-amino-β-hydroxybutyric acid (GABOB), where ethyl (R)-4-chloro-3-hydroxybutyrate is a key precursor. researchgate.net

Sulfur nucleophiles, such as thiols and thiolate salts, are also highly effective in displacing the chloride from this compound. researchgate.net This reaction leads to the formation of γ-thioethers. The high nucleophilicity of sulfur compounds ensures efficient conversion under mild conditions. bham.ac.uk These thioether products can be valuable intermediates in materials science and medicinal chemistry. core.ac.uk

| Heteroatom Nucleophile | Reagent Example | Product |

| Nitrogen | Sodium Azide (NaN₃) | Butyl 4-azidobutanoate |

| Nitrogen | Ammonia (NH₃) | Butyl 4-aminobutanoate |

| Sulfur | Sodium Thiophenoxide (PhSNa) | Butyl 4-(phenylthio)butanoate |

| Oxygen | Sodium Hydroxide (B78521) (NaOH) | Butyl 4-hydroxybutanoate |

This table illustrates the products formed from the reaction of this compound with various heteroatom nucleophiles.

Ester Hydrolysis and Transesterification Dynamics

The ester functionality of this compound can undergo hydrolysis to yield 4-chlorobutanoic acid and butanol, or transesterification to form a different ester. These reactions can be catalyzed by acids, bases, or enzymes. bham.ac.uk

Acid-catalyzed hydrolysis is a reversible process that requires an excess of water to drive the equilibrium towards the carboxylic acid and alcohol products. viu.cascribd.comnih.gov The mechanism, typically AAC2, involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. bham.ac.uk

Base-mediated hydrolysis, or saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. masterorganicchemistry.com The use of a stoichiometric amount of base, such as sodium hydroxide, ensures the reaction goes to completion as the final deprotonation of the carboxylic acid is thermodynamically favorable. masterorganicchemistry.com

Transesterification involves the substitution of the butyl alcohol moiety with another alcohol. This process can be catalyzed by acids or bases, or more commonly in modern synthesis, by enzymes such as lipases. semanticscholar.orgnih.govnih.gov Lipase-catalyzed transesterification offers high selectivity and operates under mild, environmentally friendly conditions, often in solvent-free systems. semanticscholar.orgjmbfs.org

| Reaction | Catalyst/Conditions | Key Features |

| Acid-Catalyzed Hydrolysis | H⁺, excess H₂O, heat | Reversible; AAC2 mechanism |

| Base-Mediated Hydrolysis | NaOH or KOH, H₂O, heat | Irreversible; BAC2 mechanism |

| Transesterification | Acid or Base Catalyst | Equilibrium process |

| Enzymatic Transesterification | Lipase (B570770) (e.g., Candida antarctica lipase B) | High selectivity; mild conditions |

This table compares different methods for the hydrolysis and transesterification of this compound.

Radical-Mediated Transformations

The carbon-chlorine bond can also undergo homolytic cleavage to generate a radical intermediate. This pathway opens up a different set of chemical transformations, distinct from the ionic pathways of nucleophilic substitution.

A significant application of the radical reactivity of related chloroesters is in the synthesis of strained ring systems. A notable example is the synthesis of [3.1.1]propellane, a precursor to bicyclo[3.1.1]heptanes (BCHeps), which are valuable as meta-substituted benzene (B151609) bioisosteres in drug discovery. smolecule.comnih.govdomainex.co.uk The synthesis commences with the Kulinkovich cyclopropanation of ethyl 4-chlorobutanoate. domainex.co.ukresearchgate.net The resulting cyclopropanol (B106826) is then subjected to a series of transformations, including a key rearrangement step, to construct the strained bicyclic core. domainex.co.uk This sequence highlights how the 4-chlorobutanoate scaffold can be utilized in complex, multi-step syntheses initiated by reactions that ultimately involve radical or radical-like intermediates.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkyl halides under mild conditions. newiridium.com this compound can, in principle, be activated by a suitable photocatalyst. Upon excitation by light, the photocatalyst can engage in a single-electron transfer (SET) with the alkyl chloride, leading to the formation of a 4-butoxycarbonylpropyl radical.

This radical can then participate in various reactions, such as Atom Transfer Radical Addition (ATRA) to alkenes. nih.govcreaflow.bechemrxiv.org In a typical ATRA reaction, the photogenerated radical adds to an alkene, and the resulting radical intermediate abstracts a halogen atom from another molecule of the starting material, propagating a radical chain. nih.gov This methodology allows for the efficient formation of new C-C bonds and the introduction of complex functionality. For example, the functionalization of [3.1.1]propellane to form key bicyclo[3.1.1]heptane (BCHep) iodides is achieved through a photocatalyzed ATRA reaction, showcasing a powerful application of this technology. nih.govresearchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling and Functionalization

The presence of a terminal chloride in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups at the terminal position of the butyl chain.

Nickel-Catalyzed Systems in Alkyl Halide Coupling

Nickel-catalyzed cross-coupling reactions have become indispensable for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, offering a potent alternative to traditional palladium-based systems, particularly for less reactive electrophiles like alkyl chlorides. acs.org For substrates such as this compound, nickel catalysts can effectively mediate coupling with a wide range of organometallic reagents or under reductive coupling conditions.

The general catalytic cycle for a nickel-catalyzed cross-electrophile coupling typically involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by a stoichiometric reductant, such as manganese (Mn) or zinc (Zn) powder. rsc.org This Ni(0) complex then undergoes oxidative addition with an aryl or vinyl halide. Subsequently, the alkyl halide (e.g., this compound) reacts with the resulting organonickel intermediate, often via a radical pathway or an outer-sphere mechanism, to form a Ni(III) intermediate. Reductive elimination from this intermediate furnishes the desired cross-coupled product and regenerates a Ni(I) species, which continues the catalytic cycle.

Ligand selection is crucial for the success of these reactions. Bidentate and tridentate nitrogen-based ligands, such as bipyridines and terpyridines, are commonly employed to stabilize the nickel center and modulate its reactivity and selectivity. nih.gov For instance, in the reductive cross-coupling of alkyl bromides with aryl bromides, systems combining two different nickel catalysts with distinct ligands (e.g., a bipyridine and a terpyridine) have been shown to be highly effective, allowing for a tunable system that can accommodate a broad range of substrates. nih.gov While primary and secondary alkyl bromides are common coupling partners, the principles extend to alkyl chlorides, though they are generally less reactive. nih.gov

Recent advancements have focused on developing asymmetric versions of these reactions. Chiral bis(oxazoline) (BiOX) ligands have been successfully used in nickel-catalyzed enantioselective reductive cross-couplings of α-chloroesters with aryl iodides, highlighting the potential for creating chiral centers. rsc.orgchemrxiv.org Although the chlorine in this compound is at the δ-position, these studies demonstrate the capability of nickel systems to activate C-Cl bonds in ester-containing molecules under mild conditions. rsc.orgchemrxiv.org

Table 1: Representative Nickel-Catalyzed Cross-Coupling Systems for Alkyl Halides

| Catalyst/Precatalyst | Ligand | Reductant | Coupling Partner | Key Features |

|---|---|---|---|---|

| NiBr₂·diglyme | 4-heptylBiOX | Mn⁰ | (Hetero)aryl Iodides | Asymmetric coupling of α-chloroesters. rsc.org |

| NiCl₂ | Terpyridine / Bipyridine | Electrochemistry | Aryl Bromides | Zinc-free, dual-catalyst system for C(sp²)–C(sp³) coupling. nih.gov |

| NiCl₂·(H₂O)₁.₅ | NHC Ligand (e.g., IPr) | - | Aryl Bromides (with t-BuMgCl) | Effective for coupling tertiary alkyl Grignards. nih.gov |

Other Transition Metal-Mediated Transformations

Beyond nickel, other transition metals are capable of mediating transformations involving alkyl halides like this compound. Titanium-based reagents, in particular, have been utilized in cyclopropanation reactions. The Kulinkovich reaction, which traditionally involves the reaction of a Grignard reagent with a methyl carboxylate in the presence of a titanium(IV) isopropoxide catalyst, can be adapted for esters of chloro-functionalized carboxylic acids.

Research has shown that isopropyl 4-chlorobutanoate can undergo a cyclopropanation reaction when treated with a Grignard reagent (n-BuMgBr) in the presence of a titanium(IV) TADDOLate catalyst. researchgate.net This transformation proceeds through a titanacyclopropane intermediate. The reaction leads to the formation of (1S,2S)-(3-chloropropyl)-2-ethylcyclopropanol with moderate yield and enantioselectivity. researchgate.net This demonstrates a transition metal-mediated process where the ester functionality is transformed, while the terminal chloride remains, offering a handle for subsequent functionalization.

Palladium catalysts, while more commonly used for aryl and vinyl halides, can also be employed in certain functionalizations of alkyl halides, although this is less common. uni-muenchen.de The challenge often lies in the slower rate of oxidative addition of alkyl chlorides to Pd(0) compared to β-hydride elimination. However, specialized ligand systems and reaction conditions can facilitate such couplings.

Cyclization Reactions Leading to Novel Ring Systems

One of the most characteristic reactions of this compound and its analogs is intramolecular cyclization to form cyclopropanecarboxylate (B1236923) esters. google.comsmolecule.com This transformation involves an intramolecular SN2 reaction, where an enolate generated at the α-position of the ester attacks the carbon bearing the chlorine atom, displacing the chloride and forming a three-membered ring.

The efficiency of this cyclization is highly dependent on the nature of the ester's alkyl group and the reaction conditions, particularly the base and solvent used. google.com Studies have shown that esters derived from sterically hindered secondary or tertiary alcohols provide significantly higher yields of the cyclized product compared to primary esters like methyl or ethyl esters. google.comgoogle.com For instance, tert-butyl 4-chlorobutanoate cyclizes in nearly quantitative yield, whereas the corresponding methyl ester primarily undergoes hydrolysis or intermolecular side reactions under similar conditions. google.com The steric bulk of the tert-butyl group is thought to favor the intramolecular pathway by creating a "gated" effect that hinders intermolecular reactions.

The reaction is typically carried out using a strong, non-nucleophilic base to generate the necessary carbanion. Common bases include sodium hydride, sodium or potassium alkoxides (e.g., potassium tert-butoxide), or sodium hexamethyldisilazide (NaHMDS). smolecule.comresearchgate.netresearchgate.net The choice of solvent is also critical, with aprotic solvents like tetrahydrofuran (B95107) (THF) being common. smolecule.comresearchgate.net In some systems, a phase transfer catalyst is used with solid sodium hydroxide in a water-immiscible solvent to facilitate the reaction. google.com

This cyclization is a key step in the synthesis of cyclopropylamine (B47189), an important intermediate for various agricultural and pharmaceutical compounds. google.comgoogle.com

Table 2: Cyclization of 4-Chlorobutyrate Esters to Cyclopropanecarboxylates

| Ester Substrate | Base/Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 4-chlorobutanoate | NaHMDS | THF-DMPU | Good | researchgate.net |

| tert-Butyl 4-chlorobutanoate | Potassium tert-butoxide | THF | ~100% | google.comsmolecule.com |

| Isopropyl 4-chlorobutanoate | Solid NaOH, PTC¹ | Toluene | 93-98% | google.com |

| sec-Butyl 4-chlorobutanoate | Solid NaOH, PTC¹ | Dichloromethane (B109758) | 98% | google.com |

| Methyl 4-chlorobutanoate | Solid NaOH, PTC¹ | - | Low (major product is from hydrolysis) | google.comgoogle.com |

¹PTC: Phase Transfer Catalyst (e.g., tributylmethylammonium (B1194469) chloride)

Applications As a Versatile Synthetic Intermediate in Organic Synthesis

Precursors for Nitrogen-Containing Heterocycles

The carbon backbone of Butyl 4-chlorobutanoate is well-suited for constructing various ring systems, especially those containing nitrogen. The terminal electrophilic carbon and the ester group provide reactive handles for intramolecular cyclization reactions with nitrogen-containing nucleophiles.

Synthesis of Cyclopropylamine (B47189) Derivatives

This compound is a key precursor in the synthesis of cyclopropylamine, an important structural motif in medicinal chemistry. longdom.org The synthesis typically involves the intramolecular cyclization of a 4-chlorobutyrate ester. A process for manufacturing cyclopropylamine utilizes sec-butyl-4-chlorobutyrate, which undergoes ring closure to form the corresponding cyclopropanecarboxylate (B1236923) ester. google.com This cyclization is a critical step, and the choice of the butyl ester can influence reaction conditions and yields. google.comgoogle.com Specifically, secondary and tertiary alcohol esters of 4-chlorobutyric acid have been shown to provide high yields of the cyclized product. google.comgoogleapis.com For instance, the cyclization of sec-butyl-4-chlorobutyrate can be achieved with sodium hydroxide (B78521) in a biphasic system using a phase transfer catalyst, leading to sec-butylcyclopropanecarboxylate in high yield. google.com This intermediate is then further converted to cyclopropylamine, a building block for various pharmaceuticals and agrochemicals. longdom.org

| Reactant | Product | Key Transformation | Significance |

| sec-Butyl-4-chlorobutanoate | sec-Butylcyclopropanecarboxylate | Intramolecular Cyclization | Forms the core cyclopropane (B1198618) ring |

| sec-Butylcyclopropanecarboxylate | Cyclopropylamine | Amidation followed by Hofmann Rearrangement | Key intermediate for bioactive molecules |

Intermediate for Quinoline (B57606) Antibacterials and Related Pharmaceutical Scaffolds

The quinoline core is a fundamental scaffold in a wide array of antibacterial agents. nih.govmdpi.com While direct synthesis from this compound is not the primary route, its derivatives can be employed in the construction of substituted quinolines. The four-carbon chain of the butanoate can be functionalized and incorporated into the quinoline ring system through multi-step synthetic sequences. For example, the carbon chain can be used to form a part of the heterocyclic ring fused to the benzene (B151609) moiety, a common strategy in building complex heterocyclic systems. The synthesis of novel quinoline analogues with antibacterial activity often involves the condensation of various precursors, where butanoate-derived fragments can be incorporated to modify the final structure and its biological activity. ekb.eg

Building Blocks for Complex Bioactive Molecules (e.g., HIV-1 Inhibitors)

The structural components derived from this compound are found in various complex bioactive molecules. In the context of HIV-1 inhibitors, small alkyl chains and cyclic motifs are often crucial for binding to viral enzymes like protease or reverse transcriptase. nih.govnih.gov While a direct linear synthesis of an HIV-1 inhibitor from this compound may not be documented, the cyclopropyl (B3062369) group, which can be synthesized from it, is a known pharmacophore in some antiviral agents. The strained ring system and specific stereochemistry of cyclopropyl derivatives can provide optimal interactions within the enzyme's active site, enhancing inhibitory potency.

Building Blocks for Carbocyclic Systems

The ability of this compound to undergo cyclization reactions extends to the formation of carbocyclic rings, including strained systems that are of significant interest in medicinal chemistry as bioisosteres for aromatic rings.

Preparation of Bicyclo[3.1.1]heptanes and Related Strained Ring Systems

A significant application of alkyl 4-chlorobutanoates is in the synthesis of bicyclo[3.1.1]heptanes (BCHeps). nih.govresearchgate.net These strained bicyclic systems are considered meta-substituted arene bioisosteres, making them valuable in drug design. domainex.co.uk The synthesis of the key precursor, [3.1.1]propellane, has been achieved on a multigram scale starting from ethyl 4-chlorobutanoate. nih.govresearchgate.net The process involves a Kulinkovich cyclopropanation of the ester, which forms a cyclopropanol (B106826) intermediate. domainex.co.uk Although the literature highlights the use of the ethyl ester, the general applicability of the Kulinkovich reaction to various esters suggests that this compound would be a suitable substrate as well. This sequence provides a versatile entry into strained carbocyclic systems that are finding increasing use in the development of novel therapeutics. researcher.life

| Starting Material | Key Intermediate | Final Product Class | Application |

| Alkyl 4-chlorobutanoate | [3.1.1]Propellane | Bicyclo[3.1.1]heptanes (BCHeps) | meta-substituted arene bioisosteres in drug discovery |

Formation of Cyclopropanol Intermediates

As mentioned, the formation of cyclopropanol intermediates is a key step in several synthetic pathways starting from 4-chlorobutanoate esters. The Kulinkovich reaction, which involves treating an ester with a Grignard reagent in the presence of a titanium catalyst, is a powerful method for generating cyclopropanols. domainex.co.uk These intermediates are highly versatile and can undergo a variety of ring-opening and rearrangement reactions to afford other valuable synthetic building blocks. The cyclopropanol moiety, derived from a precursor like this compound, serves as a masked carbonyl and can be used to introduce a three-carbon unit into a target molecule.

Role in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. This compound serves as a valuable precursor in the generation of chiral molecules, particularly hydroxybutyrate derivatives and in stereoselective transformations.

Enantiomerically pure β-hydroxybutyrates are crucial building blocks for the synthesis of various biologically active molecules. While direct enzymatic reduction of butyl 4-chloro-3-oxobutanoate to the corresponding chiral hydroxy derivative is a plausible synthetic route, much of the documented research has focused on the analogous ethyl and methyl esters.

The asymmetric reduction of 4-chloro-3-oxobutanoic acid esters is a well-established method for producing chiral 4-chloro-3-hydroxybutanoate esters. nih.gov This transformation is often accomplished using biocatalysts, such as yeast or isolated enzymes, which can exhibit high stereoselectivity. For instance, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been extensively studied and optimized. tandfonline.comnih.govasm.orgasm.org These processes often employ whole-cell systems or purified reductases, coupled with a cofactor regeneration system, to achieve high yields and enantiomeric excesses. The resulting chiral halohydrins are valuable intermediates for the synthesis of compounds like L-carnitine and (R)-4-hydroxy-2-pyrrolidone. nih.govtandfonline.com

The principles of these enzymatic reductions can be logically extended to butyl 4-chloro-3-oxobutanoate. The choice of the ester group can influence the efficiency and selectivity of the enzymatic reaction, as well as the physical properties of the substrate and product, which can be advantageous in downstream processing. The resulting chiral butyl 4-chloro-3-hydroxybutanoate can then be further transformed into a variety of valuable chiral synthons.

A summary of representative enzymatic reductions of 4-chloro-3-oxobutanoic acid esters is presented in the table below.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |

| Ethyl 4-chloro-3-oxobutanoate | Escherichia coli expressing aldehyde reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 91% | 91.1% |

| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | 95.4% |

| Methyl 4-chloro-3-oxobutanoate | Geotrichum candidum | Methyl (S)-4-chloro-3-hydroxybutanoate | 96% | 95% |

| Ethyl 4-chloroacetoacetate | Candida parapsilosis (recombinant enzyme) | Ethyl (R)-4-chloro-3-hydroxybutonoate | >99% | 95.2% |

Beyond its use as a precursor to chiral alcohols, this compound can participate in various stereoselective transformations. A notable example is its role in the synthesis of cyclopropane derivatives. The cyclization of 4-chlorobutanoates to form cyclopropanecarboxylates is a key step in the synthesis of various important molecules.

Research has demonstrated the efficient synthesis of tert-butyl cyclopropanecarboxylates from tert-butyl 4-chlorobutanoates. This process involves a conjugate addition of a lithium ester enolate to a 1-chlorovinyl p-tolyl sulfoxide, followed by the removal of the sulfinyl group and subsequent cyclization in the presence of a strong base. researchgate.net This methodology has been successfully applied to the asymmetric synthesis of both enantiomers of tert-butyl cyclopropanecarboxylate with high enantiomeric excesses. researchgate.net This highlights the utility of the butyl ester moiety in facilitating stereoselective bond formation.

The choice of the ester group, in this case, a bulky tert-butyl group, can be critical in directing the stereochemical outcome of the reaction and preventing undesirable side reactions such as hydrolysis. google.comgoogle.com

Contributions to Agrochemical and Material Science Synthesis

The versatile reactivity of this compound also extends to the synthesis of agrochemicals and as a potential precursor in material science.

In the agrochemical sector, esters of 4-chlorobutyric acid are important intermediates in the production of cyclopropylamine and its derivatives. google.comscientificlabs.ie Cyclopropylamine is a key component in a range of herbicides and insecticides. google.com Patents describe the synthesis of cyclopropylamine from γ-butyrolactone, which proceeds through a 4-chlorobutyrate ester intermediate. In these processes, the choice of the ester group is crucial for the efficiency of the cyclization step. It has been noted that primary esters, such as the methyl ester, can lead to low yields due to competing hydrolysis reactions. google.comgoogle.com In contrast, secondary esters, like sec-butyl 4-chlorobutyrate, provide significantly better yields in the cyclization to the corresponding cyclopropanecarboxylate ester. google.comgoogle.com This underscores the practical advantages of using a butyl ester in the industrial synthesis of these agrochemical precursors.

In the realm of material science, there is growing interest in biodegradable polymers, with poly(4-hydroxybutyrate) (P4HB) being a prominent example due to its biocompatibility and biodegradability. nih.gov The monomer for this polymer is 4-hydroxybutyrate. While common industrial routes to P4HB utilize precursors like γ-butyrolactone or 1,4-butanediol, this compound represents a potential alternative starting material. Through hydrolysis of the chloro group and subsequent hydrolysis of the ester, this compound can be converted to 4-hydroxybutyric acid, the direct precursor for P4HB synthesis. While not a conventional precursor, the chemical accessibility of this compound makes it a plausible, albeit less direct, route to this important biopolymer.

Advanced Spectroscopic Characterization and Elucidation of Butyl 4 Chlorobutanoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy serves as a powerful method for elucidating the precise structure of Butyl 4-chlorobutanoate by mapping its carbon-hydrogen framework. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The position (chemical shift, δ) of each signal is influenced by the electronic environment, particularly the deshielding effects of the adjacent ester oxygen and the terminal chlorine atom.

The protons on the carbon adjacent to the chlorine atom (H-4) are expected to be the most deshielded of the butanoate chain, while the protons on the carbon adjacent to the ester oxygen (H-1') in the butyl group will also appear downfield. The splitting pattern, or multiplicity, of each signal is governed by the number of neighboring protons, following the n+1 rule. For instance, the methyl protons (H-4') of the butyl group are expected to appear as a triplet, being coupled to the two adjacent methylene (B1212753) protons (H-3').

A summary of the predicted ¹H NMR spectral data is presented below.

Predicted ¹H NMR Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4' (CH₃) | ~0.94 | Triplet (t) | 3H |

| H-3' (CH₂) | ~1.40 | Sextet | 2H |

| H-2' (CH₂) | ~1.65 | Quintet | 2H |

| H-3 (CH₂) | ~2.10 | Quintet | 2H |

| H-2 (CH₂) | ~2.50 | Triplet (t) | 2H |

| H-1' (OCH₂) | ~4.08 | Triplet (t) | 2H |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and instrument used.

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to each carbon in its structure. The chemical shifts are highly characteristic of the carbon's functionalization. libretexts.orgcompoundchem.com

The carbonyl carbon (C-1) of the ester group is the most deshielded, appearing significantly downfield around 172 ppm. The carbon bonded to the chlorine atom (C-4) and the carbon bonded to the ester oxygen (C-1') also experience significant deshielding. oregonstate.edu The remaining aliphatic carbons of the butyl and butanoate chains appear at higher fields (more shielded). Data from the analogous compound, butyl 4-bromobutanoate, can be used to estimate the chemical shifts for the butanoate chain. nih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~172.5 |

| C-1' (OCH₂) | ~64.5 |

| C-4 (ClCH₂) | ~44.8 |

| C-2 (CH₂) | ~32.0 |

| C-2' (CH₂) | ~30.5 |

| C-3 (CH₂) | ~27.8 |

| C-3' (CH₂) | ~19.1 |

Note: Predicted values are based on general chemical shift ranges and data from similar compounds.

While 1D NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are employed to unambiguously confirm atomic connectivity and resolve spectral overlap in more complex systems. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For example, cross-peaks would be observed between the signals for H-2 and H-3, H-3 and H-4, H-1' and H-2', H-2' and H-3', and H-3' and H-4'. This provides definitive confirmation of the proton-proton network within the butanoate and butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps each proton signal to the carbon to which it is directly attached. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.60 ppm would show a correlation to the carbon signal at ~44.8 ppm, confirming the assignment of C-4 and H-4.

These advanced methods are crucial for verifying the structural integrity of the molecule and for characterizing it within complex mixtures, such as in reaction monitoring or metabolomic studies.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₁₅ClO₂. nih.gov

The calculated monoisotopic mass is 178.076057 Da. nih.gov HRMS can measure this mass to within a few parts per million (ppm), which is sufficient to distinguish it from other compounds with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as two peaks: the molecular ion peak (M) and an M+2 peak with roughly one-third the intensity. docbrown.info This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules or adduct ions with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, it provides highly accurate mass measurements. nih.gov

In positive-ion mode ESI-MS, this compound is expected to be detected primarily as the protonated molecule [M+H]⁺, or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The TOF analyzer then measures the mass-to-charge (m/z) ratio of these ions with high resolution, corroborating the molecular formula determined by HRMS. Analysis of esters by ESI is a well-established technique for molecular weight determination. nih.gov

Expected Ions in ESI-TOF Analysis of this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M(³⁵Cl)+H]⁺ | [C₈H₁₆³⁵ClO₂]⁺ | 179.0833 |

| [M(³⁷Cl)+H]⁺ | [C₈H₁₆³⁷ClO₂]⁺ | 181.0804 |

| [M(³⁵Cl)+Na]⁺ | [C₈H₁₅³⁵ClNaO₂]⁺ | 201.0653 |

The fragmentation patterns of butyl esters are well-documented. ccsenet.orgyoutube.com While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements, which could provide further structural information if observed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed picture of the molecular vibrations within this compound. These vibrations, which include stretching, bending, and torsional motions of the chemical bonds, occur at specific quantized energy levels, resulting in a characteristic spectrum that is unique to the molecule's structure.

The primary functional groups in this compound, the ester and the alkyl chloride, give rise to distinct and identifiable peaks in both IR and Raman spectra. The ester group is characterized by a strong carbonyl (C=O) stretching vibration and two carbon-oxygen (C-O) stretching vibrations. The alkyl chloride moiety is identified by the carbon-chlorine (C-Cl) stretching frequency. The butyl chain contributes various C-H stretching and bending modes.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency. A vibrational mode is IR active if it results in a change in the molecule's dipole moment. For this compound, the highly polar carbonyl group leads to a very strong absorption band, which is one of the most prominent features in its IR spectrum.

Raman Spectroscopy:

Raman spectroscopy, on the other hand, is a light scattering technique. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. The C=O bond, while having a strong IR absorption, will also show a Raman active band. Symmetrical vibrations and bonds involving less polar functional groups can often be more readily observed in Raman spectra compared to IR.

Vibrational Mode Analysis:

The analysis of the vibrational modes of this compound can be performed by assigning the observed spectral bands to specific molecular motions. This is often aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with a good degree of accuracy.

Below is a table summarizing the expected characteristic vibrational modes for this compound, with their approximate frequency ranges in both IR and Raman spectra.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity | Description |

|---|---|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | Medium to Strong | Medium to Strong | Symmetric and asymmetric stretching of the C-H bonds in the butyl and butanoate chains. |

| C=O Stretching (Ester) | 1735 - 1750 | Very Strong | Medium | Stretching of the carbonyl double bond, a key characteristic of the ester functional group. |

| CH₂ Bending (Scissoring) | 1450 - 1470 | Medium | Medium | Bending motion of the methylene groups in the alkyl chains. |

| C-O-C Asymmetric Stretching | 1250 - 1300 | Strong | Weak | Asymmetric stretching of the ester C-O-C linkage. |

| C-O-C Symmetric Stretching | 1000 - 1150 | Medium | Medium | Symmetric stretching of the ester C-O-C linkage. |

| C-Cl Stretching | 650 - 850 | Medium to Strong | Strong | Stretching of the carbon-chlorine bond, characteristic of the alkyl halide. orgchemboulder.com |

Detailed Research Findings:

While specific experimental spectra for this compound are not widely published, analysis of analogous compounds provides significant insight. Studies on various n-butyl esters show a consistent and strong C=O stretching band in the region of 1740 cm⁻¹. The exact position can be influenced by the electronic effects of substituents. In the case of this compound, the electron-withdrawing effect of the chlorine atom is expected to have a minor influence on the C=O frequency due to its distance from the carbonyl group.

Research on chlorinated alkanes indicates that the C-Cl stretching vibration is highly dependent on the conformation of the molecule and the substitution pattern around the carbon atom bearing the chlorine. For a primary chloroalkane like the 4-chlorobutanoate moiety, this band is typically found in the 650-750 cm⁻¹ range and is often strong in both IR and Raman spectra.

Integrated Spectroscopic Approaches for Structural Confirmation

For the unambiguous structural confirmation of this compound, a single spectroscopic technique is often insufficient. An integrated approach, combining data from multiple analytical methods, provides a comprehensive and definitive characterization of the molecule. The primary techniques used in conjunction with vibrational spectroscopy are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the number and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the protons of the butyl group and the butanoate chain. The chemical shifts of the protons adjacent to the ester oxygen and the chlorine atom would be particularly informative, appearing at characteristic downfield positions.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the ester would be readily identifiable by its characteristic chemical shift in the 170-180 ppm range. The carbon bonded to the chlorine atom would also exhibit a specific chemical shift.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would confirm the compound's molecular formula (C₈H₁₅ClO₂). The fragmentation pattern would likely show characteristic losses of the butoxy group, the chlorine atom, and other fragments, which helps in piecing together the molecular structure. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Combined Spectroscopic Elucidation:

The process of structural confirmation would typically follow these steps:

Elemental Analysis and Mass Spectrometry: Determination of the molecular formula and molecular weight.

Infrared and Raman Spectroscopy: Identification of the key functional groups, namely the ester (C=O and C-O stretches) and the alkyl chloride (C-Cl stretch).

NMR Spectroscopy (¹H and ¹³C): Elucidation of the carbon-hydrogen framework and the precise connectivity of the atoms. 2D NMR techniques like COSY and HSQC can be employed to establish the correlations between protons and carbons.

| Spectroscopic Technique | Expected Key Observables for this compound |

|---|---|

| ¹H NMR | - Signals for butyl group protons (triplet for terminal CH₃, multiplets for internal CH₂).

|

| ¹³C NMR | - Signal for carbonyl carbon (~170-175 ppm).

|

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) with characteristic M+2 isotope peak for chlorine.

|

Computational and Theoretical Investigations of Butyl 4 Chlorobutanoate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comrsc.org It is widely utilized to predict molecular geometries, energies, and other properties by focusing on the electron density rather than the complex many-electron wavefunction. For Butyl 4-chlorobutanoate, DFT calculations are instrumental in characterizing its fundamental chemical nature.

Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional conformation (the global minimum) and other low-energy conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d) level) (Note: This data is illustrative of typical computational output and not from a specific published study.)

| Parameter | Atom Pair/Group | Optimized Value |

| Bond Length (Å) | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| O-CH₂ (butyl) | 1.45 Å | |

| C-Cl | 1.80 Å | |

| Bond Angle (°) | O=C-O | 124.5° |

| C-O-CH₂ | 117.0° | |

| Cl-C-C | 111.5° | |

| Dihedral Angle (°) | C-C-C-Cl | -178.5° (anti-periplanar) |

| O=C-O-C | 180.0° (trans) |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For this compound, FMO analysis helps identify the most reactive sites.

HOMO: The HOMO is typically localized around the oxygen atoms of the ester group, which possess lone pairs of electrons. This indicates that these sites are the most probable for electrophilic attack (e.g., protonation).

LUMO: The LUMO is often distributed around the carbonyl carbon of the ester group and the carbon atom bonded to the chlorine. The carbonyl carbon is inherently electrophilic, and the C-Cl bond represents a site susceptible to nucleophilic attack, potentially leading to substitution of the chlorine atom.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not from a specific published study.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -10.85 eV | Primarily located on the ester oxygen atoms |

| LUMO | +0.75 eV | Primarily located on the carbonyl carbon and C-Cl antibonding orbital |

| HOMO-LUMO Gap | 11.60 eV | Indicates high kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized bonds and lone pairs, which align with the familiar Lewis structure concept. uni-muenchen.defaccts.de This method is particularly useful for quantifying delocalization effects, also known as donor-acceptor interactions, which occur when electron density is shared between a filled (donor) NBO and an empty (acceptor) NBO.

In this compound, NBO analysis can reveal key intramolecular interactions:

Hyperconjugation: A significant interaction involves the donation of electron density from the lone pairs (LP) of the ester oxygen atoms into the antibonding orbital (σ) of the adjacent C=O bond. This LP(O) → π(C=O) interaction stabilizes the ester group.

Inductive Effects: The analysis can quantify the polarization of bonds, such as the C-Cl and C=O bonds, providing insight into the partial atomic charges and the electron-withdrawing nature of the chlorine and oxygen atoms.

The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A higher E(2) value signifies a stronger interaction.

Table 3: Representative NBO Second-Order Perturbation Analysis for this compound (Note: This data is illustrative and not from a specific published study.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) on C=O | π* (C-O ester) | 45.2 |

| LP (O) on C-O | σ* (C=O) | 28.5 |

| σ (C-C) | σ* (C-Cl) | 4.8 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful approach for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and gain a deep understanding of the reaction mechanism. mdpi.com

A transition state (TS) is the highest energy point along a reaction pathway, representing the critical configuration that separates reactants from products. Identifying and characterizing the TS is essential for determining the reaction's activation energy (the energy barrier that must be overcome) and, consequently, its rate.

For reactions involving this compound, such as its hydrolysis or substitution reactions at the C-Cl bond, computational methods can locate the TS geometry. Frequency calculations are then performed to confirm the nature of this structure; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of a new bond with an incoming nucleophile).

Many chemical reactions can potentially yield multiple products.

Regioselectivity refers to the preference for bond formation at one position over another. For instance, in an addition reaction to this compound, computational analysis of transition state energies for attack at different sites could predict the favored product.

Stereoselectivity is the preference for the formation of one stereoisomer over another.

By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, computational models can predict the product distribution. The pathway with the lowest energy transition state will be the kinetically favored one, leading to the major product. This predictive capability is invaluable for designing more efficient and selective chemical syntheses.

Studies on Radical Intermediates and Carbocation Stability

The stability of radical and carbocation intermediates derived from this compound is a critical factor in determining its reactivity in various chemical transformations. Theoretical studies can provide significant insights into the formation and relative energies of these transient species.

Radical Intermediates: The homolytic cleavage of a carbon-halogen or carbon-hydrogen bond in this compound would lead to the formation of radical intermediates. The stability of these radicals is influenced by the position of the radical center. Computational studies on chlorinated alkanes indicate that the stability of carbon-centered radicals is influenced by the presence of electronegative atoms like chlorine. nist.gov Generally, radical stability increases with alkyl substitution (tertiary > secondary > primary) due to hyperconjugation and inductive effects.

In the context of this compound, several radical species could be envisaged. The relative stability of these radicals can be estimated by considering the bond dissociation energies (BDEs). For instance, abstraction of a hydrogen atom from the butyl chain would lead to primary or secondary alkyl radicals. The presence of the ester group and the chlorine atom would electronically influence the stability of these radicals. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating these BDEs and thus predicting the most likely sites for radical formation. A quantitative metric for radical stability, known as the Radical Stability Score (RSS), which combines maximum spin density and the buried volume around the radical center, could be computationally determined to rank the stability of potential radical intermediates of this compound. nrel.gov

Carbocation Stability: Heterolytic cleavage of the carbon-chlorine bond in this compound would generate a carbocation. The stability of this carbocation is paramount, particularly in nucleophilic substitution reactions. The stability of carbocations follows the order: tertiary > secondary > primary > methyl, due to the stabilizing effects of alkyl groups through induction and hyperconjugation. libretexts.org The carbocation formed from this compound would be a primary carbocation, which is generally unstable.

However, the presence of the ester functionality could influence the stability of carbocations formed at different positions on the alkyl chain. Theoretical calculations could elucidate the extent of any electronic participation from the ester group in stabilizing or destabilizing a positive charge. It is generally understood that electron-withdrawing groups, such as the ester carbonyl group, can destabilize an adjacent carbocation. researchgate.net Therefore, a carbocation at the C4 position would be significantly destabilized. Computational studies would be essential to quantify the energetic landscape of potential carbocation intermediates and any possible rearrangement pathways to more stable species. masterorganicchemistry.com

A comparative analysis of the stability of a butyl carbocation versus a propyl carbocation suggests that the butyl carbocation would be slightly more stable due to the increased inductive effect of the longer alkyl chain. quora.com

| Intermediate Type | Position on this compound | Expected Relative Stability | Influencing Factors |

| Radical | C1, C2, C3 of butyl chain | Secondary > Primary | Hyperconjugation, Inductive effects |

| C4 of butanoate chain | Potentially less stable | Electron-withdrawing effect of ester | |

| Carbocation | C4 of butanoate chain | Highly Unstable | Primary carbocation, Proximity to electron-withdrawing ester group |

| C1, C2, C3 of butyl chain | Secondary > Primary | Hyperconjugation, Inductive effects |

Molecular Dynamics and Conformational Analysis

The flexible nature of the n-butyl group and the butanoate chain in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools to explore the accessible conformations and their relative energies.

Molecular Dynamics: MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in the gas phase or in various solvents. mdpi.comacs.org These simulations track the movement of each atom over time, governed by a force field that describes the intra- and intermolecular interactions. For a flexible molecule like this compound, MD simulations can reveal the timescales of conformational transitions and the preferred orientations of the different parts of the molecule. acs.org In a solvent, MD can also shed light on the solute-solvent interactions and how they influence the conformational preferences.

Conformational Analysis: A systematic conformational analysis aims to identify all low-energy conformers of a molecule. For this compound, this would involve exploring the rotational energy barriers around the various single bonds in the butyl and butanoate chains. The study of n-butane provides a fundamental understanding of the energetic differences between anti and gauche conformations, which are directly applicable to the alkyl chain of this compound. bris.ac.ukunacademy.comyoutube.com The most stable conformations will minimize steric interactions between bulky groups.

| Dihedral Angle | Description | Expected Relative Energy |

| O=C-O-C (ester linkage) | Rotation around the ester C-O bond | High barrier to non-planar conformations |

| C-C-C-C (butyl chain) | Anti vs. Gauche conformations | Anti is more stable |

| C-C-C-Cl (butanoate chain) | Steric and electronic effects of Cl | Gauche interactions will be destabilizing |

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. nih.govaps.orgivanmr.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants. nih.govacs.org The calculated chemical shifts are typically correlated with experimental data for a set of known compounds to obtain a scaling factor, which can then be applied to the molecule of interest. For this compound, theoretical predictions would help in the assignment of the various proton and carbon signals in its complex NMR spectrum. The chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the ester group and the chlorine atom.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. uobabylon.edu.iq For this compound, the most prominent features in the calculated IR spectrum would be the strong carbonyl (C=O) stretching vibration of the ester group, typically expected in the range of 1735-1750 cm⁻¹. spectroscopyonline.compurdue.edupressbooks.pub The C-O stretching vibrations of the ester and the C-Cl stretching vibration would also be identifiable. Comparing the calculated spectrum with the experimental one can provide strong evidence for the molecular structure and can also give insights into the conformational purity of the sample. The presence of the chlorine atom on the carbon adjacent to the carbonyl group is known to shift the carbonyl stretching frequency to a higher wavenumber. uobabylon.edu.iq

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Distinct signals for protons on the butyl chain and the butanoate chain, with chemical shifts influenced by proximity to the ester and chlorine. |

| ¹³C NMR | Resonances for all eight carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift. |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), and various C-H stretching and bending vibrations. |

Future Perspectives and Emerging Research Avenues

Development of Novel, More Sustainable Synthetic Routes for Butyl 4-chlorobutanoate

Traditional synthesis methods for analogous compounds like methyl 4-chlorobutyrate often rely on hazardous reagents such as thionyl chloride or phosgene (B1210022), which generate significant toxic waste. google.com The development of more sustainable, or "green," synthetic routes is a critical area of future research, aligning with the principles of reducing environmental impact. ias.ac.in

Key research avenues include:

Enzymatic Catalysis: Utilizing enzymes, such as lipases or cutinases, for the esterification of 4-chlorobutanoic acid with butanol. Biocatalysis occurs under mild conditions (lower temperature and pressure) and in non-hazardous solvents, often water, leading to higher selectivity and reduced energy consumption and waste. nih.gov Research in this area would focus on enzyme screening, immobilization for reusability, and reaction optimization.

Solvent-Free and Solid-State Reactions: Performing the synthesis without the use of volatile organic solvents is a cornerstone of green chemistry. ias.ac.in Techniques like "grindstone chemistry" or mechanosynthesis, where reactants are combined in the solid state, could be explored. rsc.org These methods can lead to higher efficiency, simplified purification, and a dramatic reduction in solvent waste. nih.govresearchgate.net

Alternative Chlorinating Agents: Investigating the use of less hazardous chlorinating agents to replace traditional ones. This could involve using reagents that have more benign byproducts or developing catalytic cycles that use a catalytic amount of a chlorine source.

Flow Chemistry: Transitioning from batch production to continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability. A flow process for the synthesis of this compound could lead to higher yields and purity while minimizing reaction volumes and potential hazards.

| Principle | Traditional Approach | Sustainable Future Approach | Anticipated Benefits |

|---|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases), solid acid catalysts | Mild reaction conditions, high selectivity, reusability, biodegradability. |

| Solvents | Volatile organic compounds (e.g., Toluene, Hexane) | Solvent-free conditions, water, or bio-based solvents | Reduced pollution, lower handling costs, improved safety. ias.ac.in |

| Reagents | Harsh chlorinating agents (e.g., Thionyl chloride) | Greener chlorinating agents, catalytic systems | Less toxic byproducts, reduced environmental harm. |

| Process | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, higher consistency and yield. |

Exploration of this compound in New Catalytic Cycles

The presence of an alkyl chloride moiety makes this compound an ideal candidate for participation in a variety of catalytic cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com This opens up a vast chemical space for creating derivatives.

Future research will likely focus on using this compound as an electrophilic partner in reactions such as:

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or vinyl boronic acids using a palladium catalyst to synthesize compounds containing a new carbon-carbon bond at the 4-position of the butanoate chain. mdpi.comnih.gov

Negishi Coupling: Employing organozinc reagents as the nucleophile in a palladium- or nickel-catalyzed reaction.

Stille Coupling: Using organotin compounds to couple with the alkyl chloride.

Iron-Catalyzed Coupling: Exploring the use of less expensive and more abundant iron catalysts for cross-coupling with Grignard reagents, which would be a more sustainable alternative to palladium. nii.ac.jp

The general catalytic cycle for these reactions involves oxidative addition of the catalyst to the carbon-chlorine bond, transmetalation with the organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.com

| Reaction Name | Nucleophile (R-M) | Typical Catalyst | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl-B(OR)₂ | Palladium(0) complexes | Butyl 4-Aryl/Vinyl-butanoate |

| Negishi | Aryl/Alkyl-ZnX | Palladium(0) or Nickel(0) | Butyl 4-Aryl/Alkyl-butanoate |

| Stille | Aryl/Alkenyl-SnR₃ | Palladium(0) complexes | Butyl 4-Aryl/Alkenyl-butanoate |

| Iron-Catalyzed | Aryl-MgX (Grignard) | Iron salts (e.g., FeCl₃) | Butyl 4-Aryl-butanoate |

Design and Synthesis of Functional Materials Incorporating this compound Derived Scaffolds

The bifunctional nature of this compound makes it an excellent monomer or grafting agent for the synthesis of advanced functional materials and polymers.

Emerging research directions include:

Precursor for Biodegradable Polymers: this compound can serve as a key precursor for the synthesis of poly(4-hydroxybutyrate) (P4HB). nih.govnih.gov A simple nucleophilic substitution of the chloride with a hydroxide (B78521) group would yield 4-hydroxybutanoic acid (or its ester), the monomer required for P4HB production. P4HB is a fully biodegradable and biocompatible polyester (B1180765) with significant applications in the medical field for devices like sutures, scaffolds, and drug delivery systems. nih.govnih.gov

Polymer Grafting: The compound can be used in "grafting to" polymerization techniques. researchgate.netnih.gov In this approach, pre-existing polymer backbones with nucleophilic sites can react with the electrophilic C-Cl bond of this compound. This process grafts the butyl butanoate side chains onto the polymer, which can modify its physical and chemical properties, such as hydrophobicity, solubility, and thermal characteristics. researchgate.net

Surface Functionalization: The molecule can be used to modify surfaces, imparting new chemical properties. nih.gov For example, it could be attached to a surface containing hydroxyl or amine groups via its ester functionality, leaving the alkyl chloride exposed for further reactions. Alternatively, the chloride could be used to anchor the molecule to a nucleophilic surface. This could be used to create surfaces that are, for example, antimicrobial or facilitate specific cell adhesion.

| Material Type | Synthetic Strategy | Role of this compound | Potential Application |

|---|---|---|---|

| Biodegradable Polyesters | Conversion to 4-hydroxybutyrate monomer, followed by polymerization. | Chemical Precursor | Medical implants, drug delivery, tissue engineering scaffolds. nih.gov |

| Grafted Copolymers | "Grafting to" a polymer backbone via reaction at the C-Cl bond. | Grafting Agent | Modified plastics, functional textiles, biocompatible coatings. researchgate.net |

| Functionalized Surfaces | Covalent attachment to a substrate material. | Surface Modifier | Biomedical devices, sensors, chromatography matrices. nih.gov |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of different but structurally related molecules, known as a library. youtube.com High-throughput screening (HTS) then allows for the rapid testing of these libraries for desired properties. This compound is an excellent starting scaffold for such approaches.

Future work could involve:

Library Synthesis: Using the cross-coupling reactions mentioned previously (e.g., Suzuki, Negishi), the single this compound molecule can be reacted with a large array of different building blocks (e.g., a plate of 96 different boronic acids) in parallel. This would generate a library of 96 distinct derivative compounds where the chlorine atom has been replaced by a new functional group.

Screening for Biological Activity: These libraries can be screened for potential pharmaceutical applications by testing their interaction with biological targets like enzymes or cellular receptors.

Materials Discovery: The derivatives can be screened for novel material properties, such as liquid crystal behavior, conductivity, or specific optical properties.

| Step | Description | Example |

|---|---|---|

| 1. Scaffold Selection | Choose a core molecule with a reactive site. | This compound |

| 2. Building Block Library | Select a diverse set of reactants to couple with the scaffold. | A library of 100 different aryl boronic acids. |

| 3. Parallel Synthesis | React the scaffold with each building block in a separate well of a microtiter plate under optimized Suzuki coupling conditions. | Automated, parallel synthesis in a 96-well plate format. |

| 4. Library Generation | A library of 100 new Butyl 4-arylbutanoate derivatives is created. | Product library ready for screening. |

| 5. High-Throughput Screening | Test the entire library for a specific property (e.g., inhibition of a target enzyme). | Robotic screening against a biological target. |

Advanced Analytical Methodologies for In-Situ Reaction Monitoring

To optimize both traditional and novel synthetic routes for this compound, advanced analytical techniques that allow for real-time, in-situ monitoring of the reaction are essential. These Process Analytical Technologies (PAT) provide a deeper understanding of reaction kinetics, mechanisms, and impurity formation.

Emerging research will focus on the application of techniques such as:

In-situ Spectroscopy: Methods like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used with immersion probes to directly monitor the concentration of reactants, products, and intermediates in the reaction vessel without the need for sampling. For the esterification reaction to form this compound, mid-infrared spectroscopy could track the disappearance of the carboxylic acid C=O band and the appearance of the ester C=O band.

On-line Mass Spectrometry: This technique can provide real-time information on the molecular weight of species in the reaction mixture, allowing for the identification of products and transient intermediates.

Automated Sampling and Analysis: Coupling automated reactor systems with techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) allows for rapid, unattended analysis of reaction progress and purity.

These methodologies are crucial for developing robust, efficient, and safe chemical processes, particularly in the context of scaling up novel sustainable synthesis routes.

| Technique | Principle | Information Gained | Advantage |

|---|---|---|---|

| In-situ FTIR/Raman | Vibrational spectroscopy of molecular bonds. | Real-time concentration of reactants and products, reaction kinetics. | Non-destructive, continuous monitoring. |

| On-line Mass Spectrometry | Measures mass-to-charge ratio of ionized molecules. | Identification of products, byproducts, and intermediates. | High sensitivity and specificity. |

| In-situ NMR | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, quantification of all species. | Highly quantitative and structurally informative. |

| Automated HPLC/GC | Chromatographic separation followed by detection. | Reaction conversion, product purity, byproduct profile. | High-resolution separation and quantification. |

Q & A

Q. What are the recommended laboratory synthesis methods for Butyl 4-chlorobutanoate?

this compound can be synthesized via esterification of 4-chlorobutyric acid with butanol, typically using acid catalysis (e.g., concentrated sulfuric acid) under reflux. Alternatively, the acid chloride method involves reacting 4-chlorobutyryl chloride with butanol in anhydrous conditions. Purification is achieved through fractional distillation or column chromatography. Ensure rigorous drying of reactants to minimize hydrolysis byproducts. Safety protocols for handling chlorinated compounds, including proper ventilation and PPE, are critical due to potential toxicity .

Q. How can spectroscopic techniques characterize this compound?

Key methods include:

- NMR : H NMR to identify protons on the ester group (δ ~4.1 ppm for the butyl CHO) and chlorinated chain (δ ~3.5 ppm for ClCH). C NMR confirms the carbonyl (C=O) at ~170 ppm.

- IR : Strong absorption at ~1740 cm (ester C=O) and ~650 cm (C-Cl stretch).

- Mass Spectrometry : Molecular ion peak at m/z 164.6 (CHClO) and fragments corresponding to butyl and chlorobutanoate moieties. Cross-reference with literature data to validate purity .

Q. What solvent systems are optimal for studying this compound’s reactivity?

Non-polar solvents (e.g., dichloromethane, toluene) are preferred for nucleophilic acyl substitution, while polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility for kinetic studies. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Solvent choice should align with reaction mechanisms and stability requirements .

Q. How to assess purity during synthesis?

Use TLC (silica gel, hexane:ethyl acetate 4:1) with UV visualization. GC-MS or HPLC with a C18 column and UV detection (λ = 210 nm) quantifies impurities. Purity >98% is typically required for research-grade material .

Q. What safety precautions are essential when handling this compound?

- Work in a fume hood with nitrile gloves and lab coats.

- Avoid skin contact; chlorinated esters may cause irritation.

- Store in airtight containers away from moisture and bases.

- Refer to SDS for emergency measures (e.g., eye rinsing, spill neutralization) .

Advanced Research Questions

Q. How to resolve conflicting data on the compound’s stability under varying pH conditions?

Design replicate experiments at controlled pH (1–14) using buffer systems. Monitor degradation via HPLC or NMR over time. Statistical tools (e.g., ANOVA) identify outliers, while Arrhenius analysis quantifies activation energy for hydrolysis. Conflicting results may arise from impurities or buffer interactions; validate methods with internal standards .

Q. What experimental strategies optimize reaction yields in esterification?

Employ a factorial design of experiments (DOE) to test variables: catalyst concentration (0.5–5% HSO), temperature (60–120°C), and molar ratios (1:1 to 1:3 acid:alcohol). Use response surface methodology to model interactions. Continuous water removal (e.g., Dean-Stark trap) shifts equilibrium toward product .

Q. How to investigate reaction mechanisms with nucleophiles (e.g., amines, Grignard reagents)?

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or quenching at intervals.

- Isotopic Labeling : Use O-labeled ester to trace nucleophilic attack pathways.

- Computational Chemistry : DFT calculations (e.g., Gaussian) predict transition states and activation barriers. Compare with experimental kinetics .

Q. What analytical approaches differentiate this compound from structural isomers?

Q. How to design a study on the compound’s environmental degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products